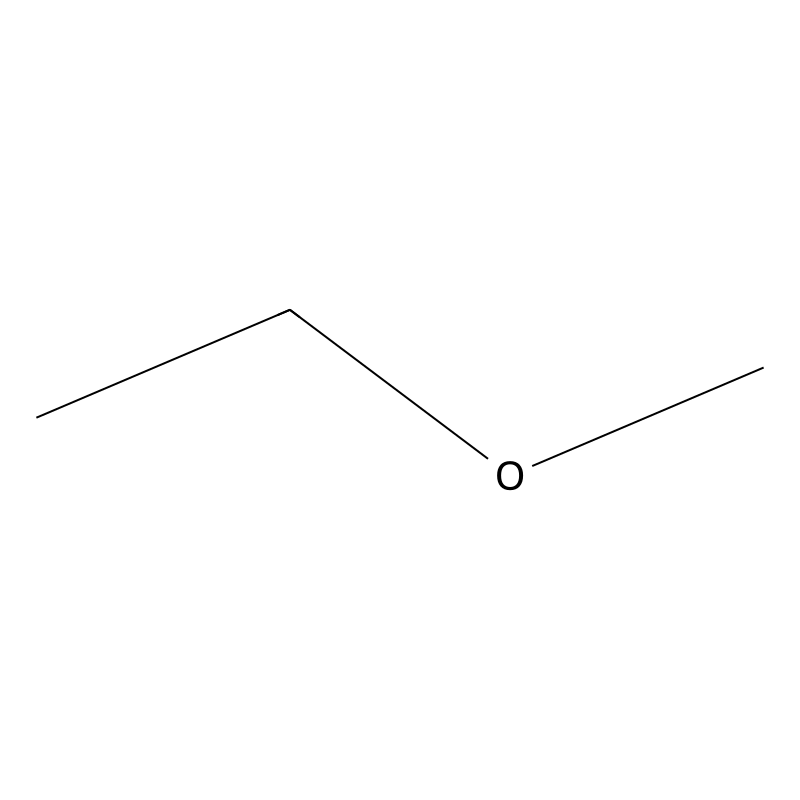

Ethyl methyl ether

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

SOL IN ACETONE

MISCIBLE IN ETHYL ALCOHOL, ETHYL ETHER

Synonyms

Canonical SMILES

Ethyl methyl ether, chemically represented as CHOCH, is a colorless, flammable gas with a sweet, ether-like odor. It is less dense than water and has a boiling point of approximately 7.4 °C. Ethyl methyl ether is classified as an ether and is notable for its stability under normal conditions, although it can form unstable peroxides upon prolonged exposure to air. This compound is soluble in water and exhibits significant flammability, making it a hazardous material in various settings .

Additionally, under acidic conditions, ethyl methyl ether can undergo cleavage with hydrogen iodide (HI), producing iodine derivatives and alcohols:

In gas-phase reactions, singlet methylene can react with ethyl methyl ether to yield various ethers, indicating its reactivity with radicals .

Ethyl methyl ether exhibits narcotic effects on the central nervous system and can cause irritation to the skin and mucous membranes. Its inhalation may lead to dizziness, headaches, and respiratory issues. Due to its potential for narcotic effects, exposure limits are established to minimize health risks .

Ethyl methyl ether can be synthesized through several methods:

- Alkoxide Reaction: A common laboratory method involves reacting sodium alkoxide with an alkyl halide under anhydrous conditions. The typical molar ratio of sodium alkoxide to alkyl halide is 1:1-2. This method is efficient for producing high-purity ethyl methyl ether .

- Electron-Induced Reactions: Ethyl methyl ether can also be formed through electron-induced reactions between ethylene and methanol in condensed phases, where reactive intermediates such as methoxy radicals play a crucial role in the reaction mechanism .

Studies have shown that ethyl methyl ether interacts with various chemical species under specific conditions. For instance, its reaction with singlet methylene leads to the formation of multiple ethers, demonstrating its role as a reactive intermediate in organic synthesis. Furthermore, its interactions with strong acids result in cleavage reactions that produce halides and alcohols .

Ethyl methyl ether shares structural similarities with other ethers but has unique properties that distinguish it from them. Here are some comparable compounds:

| Compound | Molecular Formula | Boiling Point (°C) | Key Characteristics |

|---|---|---|---|

| Dimethyl Ether | CHO | -24.9 | Lower boiling point; used as a fuel |

| Diethyl Ether | CHO | 34.6 | More commonly used as an anesthetic; higher boiling point |

| Methyl Ethyl Ether | CHO | 35.0 | Similar structure; different reactivity profile |

| Tert-Butyl Methyl Ether | CHO | 55.0 | More stable due to tertiary carbon; used as a solvent |

Uniqueness of Ethyl Methyl Ether

Ethyl methyl ether's uniqueness lies in its balance between reactivity and stability compared to other ethers. Its ability to participate in radical reactions while remaining stable under standard conditions makes it a valuable compound in organic chemistry and industrial applications.

The Williamson ether synthesis, developed by Alexander Williamson in 1850, remains the predominant laboratory method for ethyl methyl ether preparation [4] [8]. This reaction involves the nucleophilic displacement of a halide ion by an alkoxide ion through a bimolecular nucleophilic substitution mechanism [8] [9]. For ethyl methyl ether production, two complementary approaches exist: reaction of sodium methoxide with ethyl halides, or reaction of sodium ethoxide with methyl halides [8].

The reaction mechanism follows a classical SN2 pathway where the alkoxide ion functions as the nucleophile, attacking the electrophilic carbon atom bearing the leaving group [4] [9]. The stereochemical requirements dictate that primary alkyl halides provide optimal results, as secondary and tertiary substrates favor elimination reactions over substitution [8] [10]. The nucleophilic attack occurs from the backside of the carbon-halogen bond, resulting in inversion of configuration when stereogenic centers are present [9] [4].

Reaction conditions for ethyl methyl ether synthesis typically employ temperatures ranging from 50 to 100°C with reaction times extending from 1 to 8 hours [8] [9]. Aprotic polar solvents such as acetonitrile, N,N-dimethylformamide, or dimethyl sulfoxide facilitate the reaction by stabilizing the alkoxide ion while not competing for nucleophilic attack [8] [10]. The molar ratio of alkoxide to alkyl halide generally ranges from 1:1 to 1:1.2, with a slight excess of alkyl halide often employed to drive the reaction to completion [30].

| Parameter | Conditions |

|---|---|

| Reactants | Sodium methoxide + Ethyl halide (or Sodium ethoxide + Methyl halide) |

| Molar Ratio (Alkoxide:Alkyl Halide) | 1:1 to 1:1.2 (slight excess of alkyl halide) |

| Temperature Range | 50-100°C |

| Reaction Time | 1-8 hours |

| Solvent | Acetonitrile, N,N-dimethylformamide, or dimethyl sulfoxide |

| Catalyst | None required (phase transfer catalysts optional) |

| Typical Yield | 50-95% |

The synthetic utility of Williamson ether synthesis for ethyl methyl ether production demonstrates excellent selectivity, typically achieving 95% selectivity with yields ranging from 50 to 95% depending on reaction conditions and substrate quality [8] [30]. The method's versatility allows for preparation of both symmetrical and asymmetrical ethers, making it particularly valuable for ethyl methyl ether synthesis where two different alkyl groups must be incorporated [4] [10].

Industrial applications of Williamson synthesis employ phase transfer catalysis to enhance reaction rates and improve economic viability [8] [9]. Potassium hydroxide or carbonate bases facilitate in situ alkoxide generation, while quaternary ammonium salts serve as phase transfer agents when biphasic reaction conditions are employed [8]. The industrial procedure typically achieves superior quantitative results compared to laboratory-scale preparations due to optimized mixing and temperature control [9].

Acid-Catalyzed Dehydration of Alcohol Mixtures

Acid-catalyzed dehydration of alcohol mixtures provides an alternative synthetic route to ethyl methyl ether, particularly when mixed alcohol feedstreams are readily available [3] [5]. This methodology involves the intermolecular dehydration of methanol and ethanol in the presence of strong protic acids, most commonly concentrated sulfuric acid or phosphoric acid [5] [11]. The reaction proceeds through a nucleophilic substitution mechanism where one alcohol molecule serves as the substrate while another functions as the nucleophile [3] [17].

The mechanistic pathway begins with protonation of one alcohol molecule by the acid catalyst, converting the hydroxyl group into a superior leaving group in the form of water [5] [17]. Subsequently, a second alcohol molecule performs nucleophilic attack on the protonated alcohol, displacing water and forming a protonated ether intermediate [5] [11]. Final deprotonation by the conjugate base of the acid catalyst or by water regenerates the acid catalyst and yields the desired ether product [17] [3].

For ethyl methyl ether production, mixed alcohol feedstreams containing methanol and ethanol undergo dehydration at temperatures ranging from 130 to 140°C under atmospheric pressure conditions [5] [11]. The acid catalyst concentration typically ranges from 10 to 15% by weight, with sulfuric acid being preferred due to its high dehydrating capability and thermal stability [11] [17]. Reaction times generally extend from 2 to 4 hours to achieve acceptable conversion levels [21].

| Parameter | Conditions |

|---|---|

| Reactants | Mixture of methanol and ethanol |

| Catalyst | Concentrated H₂SO₄ or H₃PO₄ (10-15% by weight) |

| Temperature | 130-140°C |

| Pressure | Atmospheric |

| Reaction Time | 2-4 hours |

| Typical Yield | 40-70% |

The selectivity challenges inherent in acid-catalyzed dehydration arise from competing reactions including alkene formation through elimination pathways and formation of symmetrical ethers [5] [29]. Primary alcohols preferentially follow the SN2 mechanism leading to ether formation, while secondary and tertiary alcohols tend toward E1 elimination producing alkenes [3] [17]. Temperature control becomes critical, as elevated temperatures favor elimination over substitution, reducing ether yield and selectivity [5] [11].

The industrial implementation of acid-catalyzed dehydration for ethyl methyl ether production faces limitations due to equipment corrosion from concentrated acids and the formation of multiple products requiring extensive separation [21] [11]. Despite these challenges, the method remains economically attractive when mixed alcohol feedstreams are available at reduced cost compared to pure starting materials [21].

Modern Catalytic Approaches Using Solid Acid Catalysts

Modern catalytic methodologies for ethyl methyl ether synthesis employ solid acid catalysts to overcome the limitations associated with homogeneous acid catalysis [6] [13]. These heterogeneous systems provide advantages including catalyst recovery and reuse, reduced corrosion, simplified product separation, and enhanced selectivity through shape-selective catalysis [23] [24]. The principal solid acid catalysts investigated for ether synthesis include gamma-alumina, silica-alumina composites, zeolites, heteropolyacids, and mesoporous aluminosilicate materials [6] [12] [13].

Gamma-alumina serves as a widely studied solid acid catalyst for ether formation, exhibiting surface Brønsted and Lewis acid sites that facilitate alcohol dehydration [24] [31]. The catalytic mechanism involves adsorption of alcohol molecules on acid sites, followed by surface-mediated dehydration reactions [24]. Optimal reaction temperatures for gamma-alumina catalysts range from 250 to 300°C, achieving typical conversions of 60 to 80% with moderate selectivity [31] [24].

Silica-alumina catalysts demonstrate enhanced performance compared to pure alumina due to increased surface acidity and improved dispersion of active sites [31] [13]. These materials exhibit optimal activity at temperatures between 200 and 250°C, achieving conversions of 70 to 85% with improved selectivity toward ether products [31]. The silica content influences both acidity and catalytic performance, with 20% silica content often providing optimal results [31].

Zeolite catalysts, particularly H-ZSM-5, offer exceptional catalytic performance for ether synthesis due to their high surface area, uniform pore structure, and tunable acidity [12] [23]. The shape-selective properties of zeolites enable preferential formation of specific ether products while suppressing side reactions [12] [23]. H-ZSM-5 catalysts with silicon to aluminum ratios of 25 demonstrate high activity at temperatures between 180 and 220°C, achieving conversions of 80 to 95% with selectivity exceeding 92% [31] [12].

| Catalyst Type | Surface Area (m²/g) | Acidity (mmol/g) | Optimal Temperature (°C) | Typical Conversion (%) |

|---|---|---|---|---|

| γ-Alumina (γ-Al₂O₃) | 150-300 | 0.1-0.5 | 250-300 | 60-80 |

| Silica-Alumina | 300-500 | 0.5-1.0 | 200-250 | 70-85 |

| Zeolites (H-ZSM-5) | 300-400 | 0.8-1.2 | 180-220 | 80-95 |

| Heteropolyacids (HSiW) | 100-200 | 1.0-1.5 | 140-180 | 75-90 |

| Mesoporous Nickel-Aluminosilicate | 400-600 | 0.6-1.2 | 180-220 | 70-90 |

Heteropolyacids, particularly tungstosilicic acid, exhibit superior catalytic performance at lower temperatures compared to conventional solid acids [24]. These materials demonstrate high activity at temperatures between 140 and 180°C, achieving conversions of 75 to 90% with excellent selectivity [24]. The enhanced low-temperature activity results from strong Brønsted acidity and the ability to function through pseudo-liquid catalysis mechanisms under reaction conditions [24].

Mesoporous nickel-aluminosilicate catalysts prepared through sol-gel techniques represent advanced materials for ether synthesis [6]. These catalysts combine high surface areas of 400 to 600 square meters per gram with tunable acidity, achieving conversions of 70 to 90% at optimal temperatures between 180 and 220°C [6]. The mesoporous structure facilitates mass transfer while the nickel incorporation enhances catalytic activity through electronic effects [6].

The comparative analysis of different synthetic methodologies demonstrates distinct advantages and limitations for each approach. Williamson ether synthesis provides the highest selectivity but requires stoichiometric reagents and generates salt byproducts. Acid-catalyzed dehydration offers direct conversion of alcohol mixtures but suffers from selectivity challenges and equipment corrosion. Modern solid acid catalysts combine high activity with excellent selectivity while enabling catalyst recovery, representing the most promising approach for sustainable ethyl methyl ether production.

Electron-Induced Formation Mechanisms in Condensed Phase Systems

Electron-induced formation of ethyl methyl ether in condensed phase systems represents a novel synthetic pathway discovered through fundamental studies of electron-molecule interactions [7] [14]. This methodology involves the irradiation of condensed mixtures of ethylene and methanol with low-energy electrons, leading to the formation of ethyl methyl ether through radical and ionic mechanisms [7] [15]. The process demonstrates distinct energy-dependent pathways that provide insights into alternative formation mechanisms under non-thermal conditions [7] [19].

The mechanistic understanding of electron-induced ethyl methyl ether formation involves two primary energy regimes with distinct reaction pathways [7] [14]. Below the ionization threshold of the reactants, specifically in the energy range around 5.5 electron volts, dissociative electron attachment to methanol triggers the reaction sequence [7]. This process produces reactive methoxy radicals that subsequently attack neighboring ethylene molecules, forming an adduct that abstracts hydrogen atoms to yield ethyl methyl ether [7] [15].

Above the ionization threshold, typically starting at energies exceeding 9 electron volts, electron impact ionization becomes the dominant mechanism [7] [14]. This pathway produces molecular cations of methanol, which drive the reaction by converting repulsive Coulomb forces between electron-dense reactive sites into attractive forces [7]. The resulting ion-molecule interactions facilitate adduct formation between methanol and ethylene, followed by rearrangement processes that yield the ether product [7] [15].

The energy dependence of product formation reveals specific resonant processes and threshold behaviors that distinguish electron-induced synthesis from conventional thermal methods [7] [19]. Resonant contributions occur around 5.5 electron volts, corresponding to dissociative electron attachment to methanol, while threshold-type increases in product yield begin at approximately 9 electron volts, coinciding with ionization processes [7] [14]. The absence of proton transfer mechanisms following electron attachment to ethylene differentiates this system from analogous water-ethylene reactions [7].

| Energy Range (eV) | Primary Process | Key Intermediates | Reaction Pathway | Relative Yield |

|---|---|---|---|---|

| < 5 eV | No significant reaction | None | N/A | Very low |

| 5-9 eV | Dissociative electron attachment (DEA) | CH₃O- radicals | Radical attack on C₂H₄ followed by H-abstraction | Moderate |

| > 9 eV | Electron impact ionization (EI) | CH₃OH+- and CH₃O+ ions | Ion-molecule reactions and neutralization | High |

Experimental verification of electron-induced ethyl methyl ether formation employs post-irradiation thermal desorption spectrometry to identify and quantify reaction products [7] [15]. The technique enables detection of ethyl methyl ether formation in condensed ethylene-methanol mixtures following electron irradiation at specific energies [7]. Control experiments involving irradiation of pure parent compounds confirm the necessity of both reactants for product formation and help elucidate reaction mechanisms [7] [14].

The practical implications of electron-induced synthesis remain limited by low yields and the requirement for specialized irradiation equipment [7] [14]. Typical yields range from 30 to 40% with selectivity values around 40%, significantly lower than conventional synthetic methods [7]. However, the fundamental insights gained from these studies contribute to understanding of radiation chemistry and astrochemical processes where similar mechanisms may operate under naturally occurring conditions [14] [15].

The comparative analysis of side product formation provides additional mechanistic insights into electron-induced processes [7] [14]. The presence or absence of specific byproducts following irradiation of reactant mixtures versus pure compounds enables distinction between competing reaction pathways [7]. These studies reveal that fragmentation of methanol molecular cations into methoxy cations provides an alternative reaction channel toward ethyl methyl ether formation through subsequent ion-molecule reactions [7] [15].

Physical Description

Color/Form

XLogP3

Boiling Point

Flash Point

-35 °F (closed cup)

Vapor Density

Density

Melting Point

-113 °C

UNII

GHS Hazard Statements

Vapor Pressure

1493 mm Hg @ 25 °C

Pictograms

Flammable

Other CAS

69012-85-7

Wikipedia

General Manufacturing Information

XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).

Analytic Laboratory Methods

NIOSH Method 1610: A gas chromatographic method for the analysis of ethyl ether, consists of a stainless steel column, 1.2 m x 6 mm OD, packed with Porapak Q (50/80 mesh), with hydrogen-air flame ionization detection, and nitrogen as the carrier gas at a flow rate of 30 ml/min, is a NIOSH approved method. A sample injection volume of 5 ul is suggested, the column temperature is 175 °C, the injection temperature is 195 °C, and the detection temperature is 250 °C. This method has a estimated detection limit of 0.01 mg/sample, and a relative standard deviation of 0.024 at 1.8 to 7.1 mg/sample over a working range of 100 to 2500 mg/sample. /Diethyl ether/

EPA Method 1624: An isotope dilution gas chromatography/mass spectrometry method for the determination of volatile organic compounds in municipal and industrial discharges is described. This method is designed to meet the survey requirements of Effluent Guidelines Division (EGD) and the National Pollution Discharge Elimination System (NPDES). Under the prescribed conditions, unlabeled diethyl ether has a minimum level of 50 ug/l and a mean retention time of 820 sec. The labeled compound has a minimum level of 50 ug/l, a mean retention time of 804 sec, and a characteristic primary m/z of 74/84. /Diethyl ether/

EPA Method 8015: Nonhalogenated Volatile Organics. For the analysis of solid waste, a representative sample (solid or liquid) is collected in a standard 40 ml glass screw-cap VOA vial equipped with a Teflon-faced silicone septum. Sample agitation, as well as contamination of the collected sample with air, must be avoided. Two VOA vials are filled per sample location, then placed in separate plastic bags for shipment and storage. Samples can be analyzed by direct injection or purge-and trap gas chromatography. A temperature program is used in the gas chromatograph to separate the organic compounds. Column 1 is an 8-ft by 0.1-in I.D. stainless steel or glass column packed with 1% SP-1000 on Carbopack-B 60/80 mesh or equivalent. Column 2 is a 6-ft by 0.1-in I.D. stainless steel or glass column packed with n-octane on Porasil-C 100/120 mesh (Durapak) or equivalent. Detection is achieved by a flame ionization detector (FID). Under the prescribed conditions, diethyl ether can be detected using this method. No statistical analysis was determined; specific method performance information will be provided as it becomes available. /Diethyl ether/

For more Analytic Laboratory Methods (Complete) data for ETHYL METHYL ETHER (6 total), please visit the HSDB record page.